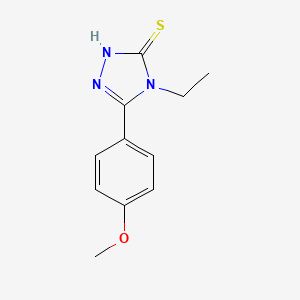

4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl isothiocyanate under basic conditions to form the intermediate, which then undergoes cyclization to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing

Actividad Biológica

4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. Its structure features a five-membered triazole ring with thiol and methoxy groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

The compound has a molecular weight of approximately 235.31 g/mol and the following structural characteristics:

- Chemical Formula : C11H13N3OS

- IUPAC Name : 4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-thiol

- CAS Number : 168968-58-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Thiol Group Activity : The thiol group can participate in redox reactions, influencing cellular signaling pathways and potentially leading to apoptosis in cancer cells.

- Triazole Ring Interactions : The triazole moiety acts as a pharmacophore that can form hydrogen bonds with biological receptors, enhancing binding affinity and selectivity towards target enzymes or receptors .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of triazole derivatives, including this compound. The compound has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human melanoma (IGR39) | 6.2 |

| Triple-negative breast cancer (MDA-MB-231) | 27.3 |

| Pancreatic carcinoma (Panc-1) | >100 |

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells .

Other Biological Activities

Beyond its anticancer properties, the compound has been evaluated for additional biological activities:

- Antimicrobial Activity : Triazole derivatives are known for their broad-spectrum antimicrobial properties. Studies indicate that compounds similar to this compound exhibit significant antibacterial and antifungal effects .

- Antioxidant Properties : The presence of the thiol group enhances the antioxidant capacity of the compound, which may contribute to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

Recent research has highlighted the potential of triazole derivatives in cancer therapy:

- A study on various triazole derivatives found that those incorporating sulfur exhibited enhanced cytotoxicity against human breast cancer cell lines compared to their non-sulfur counterparts .

- Another investigation focused on the synthesis of triazole-based hydrazones demonstrated that certain derivatives showed promising results in inhibiting cancer cell migration and proliferation .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. 4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential as an antifungal agent. Its mechanism of action involves inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes .

Anticancer Properties

Studies have shown that triazole derivatives can induce apoptosis in cancer cells. The thiol group in this compound may enhance its ability to interact with cellular targets involved in cancer progression. Preliminary studies suggest that this compound could be effective against various cancer cell lines .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in vitro. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .

Fungicides

Due to its antifungal activity, this compound is being explored as a potential fungicide in agriculture. Its application could help in managing fungal diseases in crops, thereby improving yield and quality.

Plant Growth Regulators

Research indicates that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth by modulating hormonal pathways . This application could be significant in enhancing crop resilience to environmental stressors.

Corrosion Inhibitors

The thiol group in this compound allows it to function as a corrosion inhibitor for metals such as copper and aluminum. The compound forms protective layers on metal surfaces, preventing oxidation and degradation.

Polymer Additives

In materials science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its presence can improve the overall performance of polymeric materials under various environmental conditions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against several fungal strains; potential for development as an antifungal agent. |

| Study 2 | Anticancer Properties | Induced apoptosis in specific cancer cell lines; suggests further investigation into its anticancer mechanisms. |

| Study 3 | Agricultural Application | Evaluated as a fungicide; showed promise in reducing fungal infections in crops. |

| Study 4 | Corrosion Inhibition | Effective in forming protective barriers on metal surfaces; reduced corrosion rates significantly. |

Propiedades

IUPAC Name |

4-ethyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-14-10(12-13-11(14)16)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIPWRRJIAVUOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.